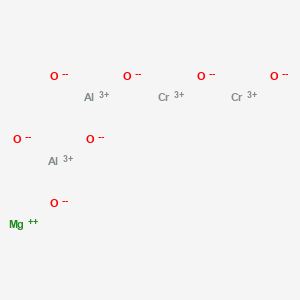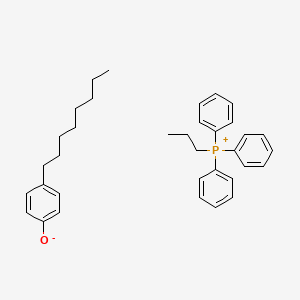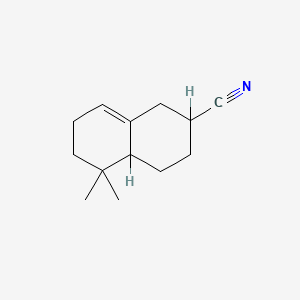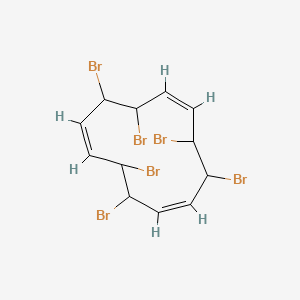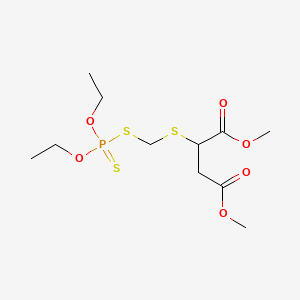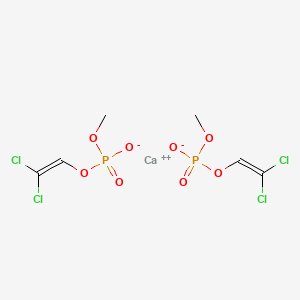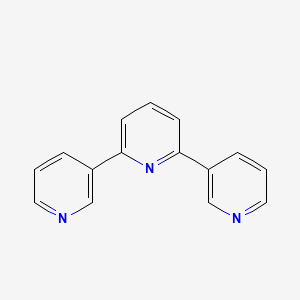
3'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt is an organic compound with the molecular formula C16H21N4O10P and a molecular weight of 460.33 g/mol. It is a derivative of thymidine monophosphate, where the phosphate group is esterified with 4-nitrophenol and the compound is present as a monoammonium salt. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic studies.
Vorbereitungsmethoden
The synthesis of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt typically involves the esterification of thymidine monophosphate with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine monophosphate and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt has several scientific research applications:
Biochemistry: It is used as a chromogenic substrate for phosphodiesterase enzymes, which are important in the study of nucleotide metabolism.
Molecular Biology: The compound is used in assays to measure enzyme activity and to study enzyme kinetics.
Medicine: It can be used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: The compound is used in the production of biochemical reagents and kits for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt involves its role as a substrate for phosphodiesterase enzymes. The enzyme catalyzes the hydrolysis of the ester bond, releasing thymidine monophosphate and 4-nitrophenol . The release of 4-nitrophenol, which is chromogenic, allows for the quantification of enzyme activity by measuring the absorbance at a specific wavelength .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt include:
5’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt: This compound differs in the position of the esterified phosphate group.
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monosodium salt: This compound is similar but exists as a monosodium salt instead of a monoammonium salt.
The uniqueness of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt lies in its specific esterification and salt form, which can influence its solubility, stability, and reactivity in biochemical assays.
Eigenschaften
CAS-Nummer |
26886-08-8 |
|---|---|
Molekularformel |
C16H21N4O10P |
Molekulargewicht |
460.33 g/mol |
IUPAC-Name |
azanium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C16H18N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(13(8-20)27-14)29-30(25,26)28-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);1H3/t12-,13+,14+;/m0./s1 |
InChI-Schlüssel |
DKPJEKSASGLUBX-SOIKFHLCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-].[NH4+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-].[NH4+] |
Verwandte CAS-Nummern |
16562-50-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


